Phthalic acid

C8H6O4

C6H4(COOH)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H6O4

C6H4(COOH)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol; sparingly soluble in ether

1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform

In water, 6,965 mg/L at 25 °C

7.01 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 0.625 (poor)

Synonyms

Canonical SMILES

Synthesis of Phthalic Acid Esters (PAEs)

Phthalic acid readily reacts with alcohols to form phthalic acid esters (PAEs), a diverse group of chemicals widely employed in scientific research []. PAEs are valued for their ability to modify the properties of polymers, making them more flexible and workable. This characteristic allows researchers to create specialized plastics and resins for various scientific applications, such as:

- Cell culture studies: PAEs are used in cell culture flasks and dishes to improve their flexibility and durability during handling and manipulation [].

- Microfluidic devices: PAEs can be used to fabricate microfluidic channels within devices used for biological and chemical analysis [].

- Drug delivery systems: PAEs are being explored for their potential use in developing controlled-release drug delivery systems due to their ability to control the degradation rate of the carrier material [].

Production of Unsaturated Polyester Resins

Phthalic acid plays a role in the production of unsaturated polyester resins, a class of thermosetting polymers with valuable research applications. These resins undergo a permanent chemical change upon curing, making them ideal for creating:

- Composite materials: Unsaturated polyester resins are used in conjunction with reinforcing fibers like fiberglass to create strong and lightweight composite materials often used in research equipment and prototypes.

- 3D printing materials: Certain formulations of unsaturated polyester resins are being explored for use in 3D printing applications, allowing for the creation of complex research objects with specific mechanical properties.

Phthalic acid, scientifically known as 1,2-benzenedicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a colorless crystalline solid that is slightly soluble in water but more soluble in organic solvents. Phthalic acid is one of three isomers of benzenedicarboxylic acid, the others being isophthalic acid and terephthalic acid. The compound was first synthesized in 1836 by French chemist Auguste Laurent through the oxidation of naphthalene tetrachloride, initially misidentified as a naphthalene derivative .

- Esterification: Phthalic acid can react with alcohols to form phthalate esters, which are widely used as plasticizers and solvents .

- Reduction: When reduced with sodium amalgam in the presence of water, phthalic acid yields 1,3-cyclohexadiene .

- Decarboxylation: Heating phthalic acid can lead to the loss of carbon dioxide, forming aromatic compounds .

- Formation of Phthalic Anhydride: Phthalic acid can be dehydrated to form phthalic anhydride, which is a key intermediate in various chemical processes .

Phthalic acid exhibits moderate toxicity with an LD₅₀ value of approximately 550 mg/kg in mice. It can irritate skin, eyes, and respiratory passages upon exposure. Additionally, it has been found that certain bacteria, such as Pseudomonas sp. P1, can degrade phthalic acid, indicating potential for bioremediation applications .

Phthalic acid can be synthesized through several methods:

- Catalytic Oxidation: The most common method involves the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to yield phthalic acid .

- Oxidation with Potassium Permanganate: Naphthalene can also be oxidized using potassium permanganate or potassium dichromate to produce phthalic anhydride followed by hydrolysis .

- Historical Methods: Early methods included oxidation of naphthalene tetrachloride using nitric acid or fuming sulfuric acid with mercury as a catalyst .

Phthalic acid has a variety of applications across different industries:

- Plasticizers: It is primarily used to produce phthalate esters for use as plasticizers in polyvinyl chloride (PVC) products.

- Dyes and Pigments: Phthalic acid is involved in the production of dyes and pigments such as anthraquinone and phenolphthalein .

- Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds.

- Analytical Chemistry: The monopotassium salt of phthalic acid (potassium hydrogen phthalate) is used as a primary standard for titrations .

Research has explored the interactions of phthalic acid with various substances:

- Adsorption Studies: The adsorption characteristics of phthalic acid on activated carbon have been investigated for its removal from aqueous solutions.

- Degradation Pathways: Studies have shown that electro-Fenton and solar photoelectro-Fenton methods can degrade phthalic acid effectively, highlighting its environmental impact and potential treatment methods .

Phthalic acid shares structural similarities with other dicarboxylic acids. Below is a comparison with its isomers:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Phthalic Acid | C₆H₄(CO₂H)₂ | Ortho position carboxyl groups; used for plasticizers |

| Isophthalic Acid | C₆H₄(CO₂H)₂ | Meta position carboxyl groups; used in polyester production |

| Terephthalic Acid | C₆H₄(CO₂H)₂ | Para position carboxyl groups; widely used in PET production |

Phthalic acid's unique ortho configuration allows it to form distinct esters compared to its isomers, which influences its applications and reactivity profiles .

Phthalic acid was first isolated in 1836 by French chemist Auguste Laurent through the oxidation of naphthalene tetrachloride using nitric acid. Initially misidentified as a naphthalene derivative, Laurent named it "naphthalic acid." Swiss chemist Jean Charles Galissard de Marignac later corrected its molecular formula, leading to its renaming as phthalic acid. Early production methods involved hazardous reagents like fuming sulfuric acid and mercury catalysts, but by the 20th century, industrial-scale synthesis shifted to catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis.

Significance in Industrial Chemistry

Phthalic acid’s primary industrial value lies in its conversion to phthalic anhydride ($$ \text{C}8\text{H}4\text{O}_3 $$), a precursor to phthalate esters used as plasticizers in polyvinyl chloride (PVC). Global production of phthalic anhydride exceeds 3 million metric tons annually, with South Korea alone producing 227,000 metric tons in 2023. Additional applications include:

- Alkyd resins: Used in paints, varnishes, and coatings.

- Polyester resins: Employed in fiberglass-reinforced plastics.

- Dyes and pigments: Derivatives like anthraquinones are critical for textiles and inks.

Isomeric Relationships with Isophthalic and Terephthalic Acids

Phthalic acid is one of three benzenedicarboxylic acid isomers:

| Property | Phthalic Acid (1,2-) | Isophthalic Acid (1,3-) | Terephthalic Acid (1,4-) |

|---|---|---|---|

| Structure | Ortho carboxyl groups | Meta carboxyl groups | Para carboxyl groups |

| Melting Point (°C) | 191 (decomposes) | 345–347 | >300 (sublimes) |

| Key Applications | Plasticizers, resins | High-performance polymers | PET production |

Isophthalic acid’s meta-substitution enhances thermal stability, making it suitable for fire-resistant polymers like Nomex. Terephthalic acid’s linear para structure is ideal for polyethylene terephthalate (PET) bottles and fibers.

Dissociation Constants and pKa Values

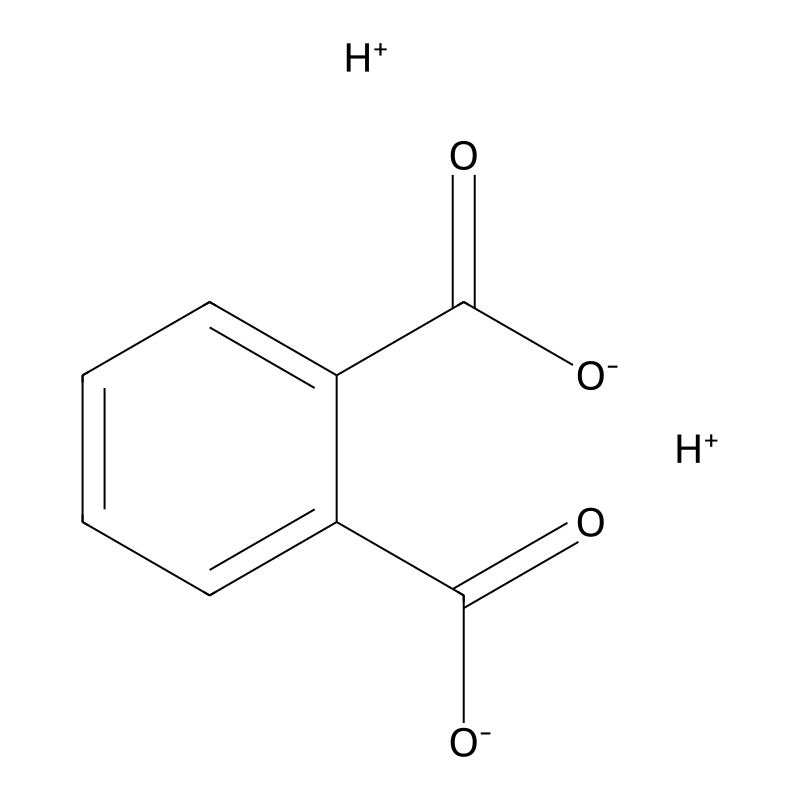

Phthalic acid functions as a weak dibasic acid, exhibiting two distinct dissociation equilibria due to its two carboxyl groups [2] [3]. The compound undergoes stepwise deprotonation according to the following equilibria:

H₂PA ⇌ H⁺ + HPA⁻ (first dissociation)

HPA⁻ ⇌ H⁺ + PA²⁻ (second dissociation)

where H₂PA represents the neutral phthalic acid molecule, HPA⁻ is the hydrogen phthalate ion, and PA²⁻ is the fully deprotonated phthalate ion [4].

Table 1: Dissociation Constants (pKa Values) of Phthalic Acid

| Source | pKa1 | pKa2 | Temperature | Citation ID |

|---|---|---|---|---|

| Wikipedia | 2.89 | 5.51 | 25°C | 4 |

| PubChem | 2.89 | 5.51 | 25°C | 7 |

| Vedantu | 2.89 | 5.51 | 25°C | 1 |

| Atamanchemicals | 2.89 | 5.51 | 25°C | 8 |

| Chemcess | 2.89 | 5.51 | 25°C | 19 |

| HMDB | 2.94 | - | 25°C | 20 |

The widely accepted values for the dissociation constants of phthalic acid at 25°C are pKa₁ = 2.89 and pKa₂ = 5.51 [2] [5] [3] [6]. These values indicate that the first proton is more readily dissociated than the second, which is characteristic of dicarboxylic acids due to electrostatic effects [7] [8].

Temperature-dependent studies have shown that the dissociation constants vary with temperature. Research by Hamer and colleagues demonstrated that the first dissociation constant follows the equation: log K₁ = -561.57/T + 1.2843 - 0.0078833T, where T is the absolute temperature [9]. The second dissociation constant exhibits similar temperature dependence according to the equation: log K₂ = -2175.83/T + 9.55095 - 0.025694T [10].

The effect of ionic strength on dissociation constants has been extensively studied. In sodium chloride solutions, the logarithm of the first and second dissociation constants ranges from 2.730 and 4.948 (in 0.101 mol kg⁻¹ NaCl) to 2.449 and 3.984 (in 0.624 mol kg⁻¹ CaCl₂), respectively [11]. This variation reflects the influence of ionic environment on acid-base equilibria.

Salt Formation Mechanisms

Phthalic acid readily forms salts through neutralization reactions with bases, yielding either mono- or di-salts depending on the stoichiometry and conditions employed [4] [13]. The formation mechanisms involve direct acid-base reactions where the carboxyl groups donate protons to basic species.

Monopotassium Salt Formation:

The formation of potassium hydrogen phthalate (KHP) represents the most industrially important salt formation reaction [4] [14]. This compound forms through partial neutralization:

H₂PA + KOH → KHP + H₂O

The synthesis typically involves adding phthalic anhydride to aqueous potassium hydroxide with controlled heating and stirring [15]. The reaction proceeds through an initial hydrolysis of phthalic anhydride followed by neutralization of one carboxyl group.

Calcium Salt Formation:

Calcium phthalate forms through reaction with calcium hydroxide or calcium salts [16] [17]. The formation follows the general equation:

H₂PA + Ca(OH)₂ → CaPA + 2H₂O

or through metathesis reactions with other calcium salts. The calcium salt exhibits limited water solubility, which influences precipitation conditions during synthesis [18].

Table 2: Common Phthalic Acid Salts and Their Properties

| Salt Name | Formula | CAS Number | Molecular Weight | Citation ID |

|---|---|---|---|---|

| Potassium hydrogen phthalate (KHP) | C₈H₅KO₄ | 877-24-7 | 204.22 | 22 |

| Calcium phthalate | C₈H₄CaO₄ | 5793-85-1 | 204.19 | 23 |

| Sodium phthalate | C₈H₅NaO₄ | 10197-71-4 | 188.11 | 26 |

| Dipotassium phthalate | C₆H₄(CO₂K)₂ | 4409-98-7 | 242.31 | 33 |

| Ammonium phthalate | C₈H₇NO₄ | 20450-76-4 | 181.15 | 38 |

Crystal Structure and Hydrogen Bonding:

Crystallographic studies reveal that hydrogen phthalate salts exhibit distinct hydrogen-bonding patterns [19]. Two primary motifs have been identified: intramolecular hydrogen bonding (Intra-H) with very short O-H···O distances around 2.397 Å, and intermolecular chain hydrogen bonding (Chain-H) with distances ranging from 2.460 to 2.610 Å [19] [20].

Reactions of Carboxylic Groups

Esterification Pathways

Phthalic acid undergoes esterification reactions to form phthalic acid esters (phthalates), which represent one of the most commercially important transformations of this compound [21] [22] [23]. The esterification typically proceeds through the corresponding anhydride intermediate rather than direct esterification of the acid.

Industrial Esterification Process:

The primary industrial route involves phthalic anhydride rather than phthalic acid directly [23]. The process occurs in two stages:

Stage 1: C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H)

Stage 2: C₆H₄(CO₂R)(CO₂H) + ROH → C₆H₄(CO₂R)₂ + H₂O

The first monoesterification occurs readily, but the second step requires more vigorous conditions [23]. Catalysts based on tin or titanium alkoxides or carboxylates are commonly employed to facilitate the reaction [24] [25].

Kinetic Studies:

Detailed kinetic investigations of phthalic anhydride esterification with 2-ethylhexanol have revealed that the reaction appears first-order with respect to the mono-ester intermediate [24] [26]. The activation energy for the esterification process varies depending on the catalyst system employed, with p-toluenesulfonic acid showing different kinetic behavior compared to sulfuric acid catalysts [24] [26].

Enhanced Reaction Conditions:

Recent studies have demonstrated substantial rate enhancements under high-pressure conditions and supercritical carbon dioxide environments [27]. A 53-fold increase in reaction rate was observed at 110 bar and 60°C, while supercritical CO₂ as a co-solvent provided a 5400-fold increase compared to batch experiments at atmospheric pressure [27].

Anhydride Formation and Hydrolysis Kinetics

Anhydride Formation:

The thermal dehydration of phthalic acid to form phthalic anhydride represents a unique intramolecular cyclization reaction facilitated by the ortho-positioning of the carboxyl groups [28] [29]. This transformation occurs at temperatures above 210°C:

C₆H₄(COOH)₂ → C₆H₄(CO)₂O + H₂O

The reaction is thermodynamically favorable due to the formation of a stable five-membered anhydride ring [29] [30]. The proximity of the carboxyl groups allows for facile water elimination and ring closure [31].

Mechanistic Considerations:

The anhydride formation mechanism involves initial dehydration through hydrogen bonding between adjacent carboxyl groups, followed by nucleophilic attack of one carbonyl oxygen on the carbon of the adjacent carboxyl group [31]. This intramolecular process is more favorable than intermolecular anhydride formation due to entropic considerations.

Hydrolysis Kinetics:

The reverse reaction, hydrolysis of phthalic anhydride to phthalic acid, has been extensively studied [32] [33] [34]. The hydrolysis exhibits relatively flat pH profiles over the range from 4M hydrochloric acid to pH 5.2 [32]. Several bases accelerate the hydrolysis reaction, including acetate, phosphate, N-methyl imidazole, and carbonate [33] [34].

The kinetic analysis reveals that bases can function either as nucleophiles or as general base catalysts [33] [34]. Rate constants for various catalysts follow a Brønsted relationship with β = 0.46, indicating moderate sensitivity to base strength [34]. The hydrolysis mechanism involves formation of a tetrahedral intermediate followed by ring opening and proton transfer steps.

Reduction Reactions

Phthalic acid undergoes various reduction reactions, with the specific products depending on the reducing agent and reaction conditions employed [35] [36] [37] [38].

Sodium Amalgam Reduction:

The most well-documented reduction involves treatment with sodium amalgam in aqueous solution, yielding trans-1,2-dihydrophthalic acid [36] [38]. This reduction typically employs 3% sodium amalgam with sodium acetate as buffer:

C₆H₄(COOH)₂ + 2H → C₆H₆(COOH)₂

The reaction proceeds under controlled conditions with careful addition of amalgam portions over 4-5 hours [36]. The product, trans-1,2-dihydrophthalic acid, represents a rare example of selective aromatic ring reduction while preserving carboxyl functionality.

Metal-Catalyzed Reductions:

Studies have investigated the reduction of phthalic acid derivatives using various metal catalysts [37] [39]. Electrochemical reduction methods have been developed for preparing phthalides through cathodic reduction of phthalic acid or its derivatives [37]. These processes typically require organic solvents containing less than 50% water and undivided electrolytic cells.

Reduction to Phthalides:

Alternative reduction pathways lead to phthalide formation through reduction of one carboxyl group while the other undergoes intramolecular cyclization [40]. This transformation can be achieved using zinc, tin, or aluminum in both alkaline and acidic conditions [40]. The mechanism likely involves initial reduction of one carbonyl followed by nucleophilic attack to form the lactone ring.

Thermal Behavior and Decomposition Patterns

Thermal Stability and Phase Transitions

Phthalic acid exhibits distinct thermal behavior characterized by well-defined melting points and decomposition temperatures [2] [6] [41]. The compound shows different melting points depending on experimental conditions: 191°C in sealed tubes versus 207°C under atmospheric pressure [2] [6].

Table 3: Thermal Behavior and Decomposition Temperatures of Phthalic Acid

| Temperature (°C) | Process | Products | Citation ID |

|---|---|---|---|

| 191 (sealed tube) | Melting point (sealed) | Liquid phthalic acid | 19 |

| 207 (atmospheric) | Melting point (atmospheric) | Liquid phthalic acid | 4 |

| 210 (decomposition starts) | Thermal decomposition begins | Phthalic anhydride + H₂O | 59 |

| 289 (decomposition) | Boiling point with decomposition | Phthalic anhydride + H₂O + decomposition products | 1 |

| 150 (carbonization starts) | Carbonization onset | Carbonized material | 67 |

| 180 (anhydride formation) | Anhydride formation | Phthalic anhydride | 68 |

| 200-300 (major decomposition) | Complete thermal decomposition | Various decomposition products | 96 |

Decomposition Kinetics and Mechanisms

Primary Decomposition Pathway:

The initial thermal decomposition of phthalic acid involves dehydration to form phthalic anhydride [31] [29] [41]. This process begins around 210°C and accelerates significantly above this temperature [31]. The reaction follows first-order kinetics with respect to phthalic acid concentration.

Thermogravimetric analysis reveals multiple stages of mass loss [42]. The first event involves water loss from solution (40.8% mass loss) between 25-160°C [42]. The second event occurs between 162-292°C with 5.5% mass loss, attributed to dehydration and initial decomposition [42].

Secondary Decomposition Processes:

At higher temperatures (above 300°C), more extensive decomposition occurs [43] [41]. Studies using surface-bound phthalic acid on metal surfaces have provided insights into decomposition mechanisms [41] [44]. On silver surfaces, phthalic acid decomposes through a sequence: intact acid → phthalic anhydride → polyanhydride → carboxylate → carbon and gas products [44].

Temperature-Dependent Reaction Pathways:

Surface studies reveal that decomposition pathways are highly temperature-dependent [41] [44]. At 150K, phthalic anhydride and polyanhydride formation occurs [44]. By 250K, monomeric phthalic anhydride desorbs, leaving polyanhydride [44]. At 350K, carboxylate formation occurs through water and anhydride elimination [44].

Activation Parameters:

Kinetic analysis of thermal decomposition has yielded activation energies for various processes [42]. The carbonization process shows temperature-dependent behavior with distinct activation parameters for different temperature ranges [45]. Arrhenius parameters enable prediction of decomposition rates under various thermal conditions.

Environmental Effects on Decomposition:

The thermal stability of phthalic acid varies significantly with environmental conditions [46] [41]. Surface-anchored phthalic acid shows pronounced structure dependencies, with binding strength varying from 490K on CoO(111) to 580K on CoO(100) [41]. These differences arise from variations in surface cation density and accessibility.

Purity

Physical Description

Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline]

Solid

CRYSTALLINE POWDER.

White crystals or a fine white powder.

Color/Form

Plates from wate

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.)

decomposes

Flash Point

334 °F (168 °C) (Closed cup)

168 °C c.c.

334 °F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 5.7

Density

1.593 g/cu cm at 15 °C

Density/specific gravity: 9.4864 kmol/cu m @ 20 °C

Relative density (water = 1): 1.6

1.593

LogP

0.73 (LogP)

log Kow = 0.73

0.73

Decomposition

191 °C

Appearance

Melting Point

Decomposes at 230 °C

Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water.

Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa

Melting point = 464.15 K (determined in a sealed tube)

205 - 230 °C

410-412 °F

Storage

UNII

Related CAS

15656-86-7 (mono-barium salt)

15968-01-1 (di-hydrochloride salt)

29801-94-3 (potassium salt)

33227-10-0 (mono-Ru salt)

4409-98-7 (di-potassium salt)

5793-85-1 (mono-calcium salt)

6838-85-3 (mono-lead(2+) salt)

827-27-0 (mono-hydrochloride salt)

877-24-7 (mono-potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 141 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 138 of 141 companies with hazard statement code(s):;

H315 (97.1%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... phthalic acid and nonylphenol stimulated PXR-mediated transcription at concentrations comparable to those at which they activate estrogen receptor-mediated transcription using a transient reporter gene expression assay in COS-7 cells.

Vapor Pressure

6.36X10-7 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

10197-71-4

6838-85-3

16183-12-3

Absorption Distribution and Excretion

Metabolism Metabolites

Dose effects of di(2-ethylhexyl)phthalate distribution, excretion, and binding to macromolecules were studied in rodents. The urinary di(2-ethylhexyl)phthalate metabolite profile was similar for all doses, except that free phthalic acid was 6 times greater on days 3 and 10 at the highest compared to the lowest dose.

The metabolism of di-(5-hexenyl)phthalate and di-(9-decenyl)phthalate was investigated in rats. Male CD rats received two oral doses of 3 to 12 uM/kg radiolabeled or unlabeled di-(5-hexenyl)phthalate and di-(decenyl)phthalate in cottonseed oil 24 hr apart. One third of the radioactivity was found in the urine. The metabolites were identified as mono-5-hexenyl-phthalate. Mono-5-hexenyl-phthalate comprised 21% of the total urinary phthalates while 5-hexenyl-phthalate glucuronide amounted to 13.2% and free 5-hexenyl-phthalate to 7.8%. In contrast no metabolites of di-(9-decenyl)phthalate were excreted as glucuronide conjugates and only a trace of free phthalic acid was detected although 40 to 50% of the compound was recovered in the urine. The distribution of the metabolic phthalates indicated a different metabolic pathway for di-(9-decenyl)phthalate and di-(5-hexenyl)phthalate. /It was/ concluded that the chemically reactive epoxide metabolite of phthalate with unsaturated side chains may play a role in the acute toxicity of di-(5-hexenyl)phthalate and di-(9-decenyl)phthalate.

Phthalate grown cells readily oxidized dibutylphthalate, phthalate, 3,4-dihydroxyphthalate and protocatechuate. Phthalate-3,4-dioxygenase (and possibly the dihydrodiol dehydrogenase) was induced by phthalate or a metabolite and subsequent enzymes were inducible by protocatechuate or a subsequent metabolic product. During growth at 37 °C, strain 12B gave clones at high frequency that had lost the ability to grow with phthalate esters.

For more Metabolism/Metabolites (Complete) data for PHTHALIC ACID (6 total), please visit the HSDB record page.

Wikipedia

Pravastatin

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

METABOLITES

Methods of Manufacturing

Manufactured by catalytic oxidation of o-toluic acid and oxidation of xylene: Taylor, Dean, US 3064046 (1962 to I.C.I.); Cier, US 3088974 (1963 to Esso Res. & Eng.). Isolation from the fungus, Gibbererella fujikuroi.

General Manufacturing Information

o-Phthalic acid is seldom employed, since its anhydride is easier to use.

Phthalic anhydride is the principal commercial form of phthalic acid and it is presently manufactured by catalytic air oxidation of o-xylene or naphthalene.

Formed as a byproduct in the manufacture of phthalic anhydride.

Industrially unimportant.

Analytic Laboratory Methods

Clinical Laboratory Methods

Dates

2: Santana-Mayor Á, Socas-Rodríguez B, Afonso MDM, Palenzuela-López JA, Rodríguez-Delgado MÁ. Reduced graphene oxide-coated magnetic-nanoparticles as sorbent for the determination of phthalates in environmental samples by micro-dispersive solid-phase extraction followed by ultra-high-performance liquid chromatography tandem mass spectrometry. J Chromatogr A. 2018 Jun 13. pii: S0021-9673(18)30773-8. doi: 10.1016/j.chroma.2018.06.031. [Epub ahead of print] PubMed PMID: 29935815.

3: Wang T, Qu G, Yin X, Sun Q, Liang D, Guo X, Jia H. Dimethyl phthalate elimination from micro-polluted source water by surface discharge plasma: Performance, active species roles and mechanisms. J Hazard Mater. 2018 Jun 5;357:279-288. doi: 10.1016/j.jhazmat.2018.06.014. [Epub ahead of print] PubMed PMID: 29894928.

4: Guevara-Luna J, Alvarez-Fitz P, Ríos-Leal E, Acevedo-Quiroz M, Encarnación-Guevara S, Moreno-Godinez ME, Castellanos-Escamilla M, Toribio-Jiménez J, Romero-Ramírez Y. Biotransformation of benzo[a]pyrene by the thermophilic bacterium Bacillus licheniformis M2-7. World J Microbiol Biotechnol. 2018 Jun 9;34(7):88. doi: 10.1007/s11274-018-2469-9. PubMed PMID: 29886516.

5: Cheng J, Liu Y, Wan Q, Yuan L, Yu X. Degradation of dibutyl phthalate in two contrasting agricultural soils and its long-term effects on soil microbial community. Sci Total Environ. 2018 Jun 4;640-641:821-829. doi: 10.1016/j.scitotenv.2018.05.336. [Epub ahead of print] PubMed PMID: 29879668.

6: Lu X, Xu X, Lin Y, Zhang Y, Huo X. Phthalate exposure as a risk factor for hypertension. Environ Sci Pollut Res Int. 2018 Jun 3. doi: 10.1007/s11356-018-2367-6. [Epub ahead of print] PubMed PMID: 29862479.

7: Zhang S, Yang Q, Li Z, Wang W, Zang X, Wang C, Wang Z. Solid phase microextraction of phthalic acid esters from vegetable oils using iron (III)-based metal-organic framework/graphene oxide coating. Food Chem. 2018 Oct 15;263:258-264. doi: 10.1016/j.foodchem.2018.04.132. Epub 2018 Apr 30. PubMed PMID: 29784315.

8: Fan S, Wang J, Li K, Yang T, Jia Y, Zhao B, Yan Y. Complete genome sequence of Gordonia sp. YC-JH1, a bacterium efficiently degrading a wide range of phthalic acid esters. J Biotechnol. 2018 Aug 10;279:55-60. doi: 10.1016/j.jbiotec.2018.05.009. Epub 2018 May 12. PubMed PMID: 29763639.

9: Li X, Sun H, Yao Y, Zhao Z, Qin X, Duan Y, Wang L. Distribution of Phthalate Metabolites between Paired Maternal-Fetal Samples. Environ Sci Technol. 2018 Jun 5;52(11):6626-6635. doi: 10.1021/acs.est.8b00838. Epub 2018 May 22. PubMed PMID: 29754483.

10: Yang T, Ren L, Jia Y, Fan S, Wang J, Wang J, Nahurira R, Wang H, Yan Y. Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. Int J Environ Res Public Health. 2018 May 11;15(5). pii: E964. doi: 10.3390/ijerph15050964. PubMed PMID: 29751654; PubMed Central PMCID: PMC5982003.

11: Huang HB, Kuo PL, Chang JW, Jaakkola JJK, Liao KW, Huang PC. Longitudinal assessment of prenatal phthalate exposure on serum and cord thyroid hormones homeostasis during pregnancy - Tainan birth cohort study (TBCS). Sci Total Environ. 2018 Apr 1;619-620:1058-1065. doi: 10.1016/j.scitotenv.2017.11.048. Epub 2017 Nov 29. PubMed PMID: 29734584.

12: Wu W, Sheng H, Gu C, Song Y, Willbold S, Qiao Y, Liu G, Zhao W, Wang Y, Jiang X, Wang F. Extraneous dissolved organic matter enhanced adsorption of dibutyl phthalate in soils: Insights from kinetics and isotherms. Sci Total Environ. 2018 Aug 1;631-632:1495-1503. doi: 10.1016/j.scitotenv.2018.02.251. Epub 2018 Mar 28. PubMed PMID: 29727973.

13: Lee MC, Park JC, Lee JS. Effects of environmental stressors on lipid metabolism in aquatic invertebrates. Aquat Toxicol. 2018 Jul;200:83-92. doi: 10.1016/j.aquatox.2018.04.016. Epub 2018 Apr 25. PubMed PMID: 29727774.

14: Setti Ahmed K, Kharoubi O, Aoues AEK, Bouchekara M, Khaladi B, Taleb M. Effect of Gestational and Lactational Exposure to DEHP, DINP, and DEP on Intestinal Morphology, Disaccharidases, and Alkaline Phosphatase in Rats during Postnatal Development. Am J Perinatol. 2018 May 1. doi: 10.1055/s-0038-1642027. [Epub ahead of print] PubMed PMID: 29715699.

15: Miura T, Suemizu H, Goto M, Sakai N, Iwata H, Shimizu M, Yamazaki H. Human urinary concentrations of monoisononyl phthalate estimated using physiologically based pharmacokinetic modeling and experimental pharmacokinetics in humanized-liver mice orally administered with diisononyl phthalate. Xenobiotica. 2018 May 18:1-8. doi: 10.1080/00498254.2018.1471753. [Epub ahead of print] PubMed PMID: 29708805.

16: Gupta S, Gadi R. Temporal Variation of Phthalic Acid Esters (PAEs) in Ambient Atmosphere of Delhi. Bull Environ Contam Toxicol. 2018 Apr 26. doi: 10.1007/s00128-018-2337-1. [Epub ahead of print] PubMed PMID: 29700580.

17: Kang W, Zhao Y, Wang P, Li Z, Hou X, Huang Z, Yang H. Rheological behavior and mechanism of pH-responsive wormlike micelle variations induced by isomers of phthalic acid. Soft Matter. 2018 Jun 6;14(22):4445-4452. doi: 10.1039/c8sm00467f. PubMed PMID: 29693695.

18: Sawers RG. o-Phthalate derived from plastics' plasticizers and a bacterium's solution to its anaerobic degradation. Mol Microbiol. 2018 Jun;108(6):595-600. doi: 10.1111/mmi.13975. Epub 2018 May 9. PubMed PMID: 29679505.

19: Wu Y, Chen XX, Zhu TK, Li X, Chen XH, Mo CH, Li YW, Cai QY, Wong MH. Variation in accumulation, transport, and distribution of phthalic acid esters (PAEs) in soil columns grown with low- and high-PAE accumulating rice cultivars. Environ Sci Pollut Res Int. 2018 Apr 19. doi: 10.1007/s11356-018-1938-x. [Epub ahead of print] PubMed PMID: 29675815.

20: Yang J, Guo C, Liu S, Liu W, Wang H, Dang Z, Lu G. Characterization of a di-n-butyl phthalate-degrading bacterial consortium and its application in contaminated soil. Environ Sci Pollut Res Int. 2018 Apr 17. doi: 10.1007/s11356-018-1862-0. [Epub ahead of print] PubMed PMID: 29667057.